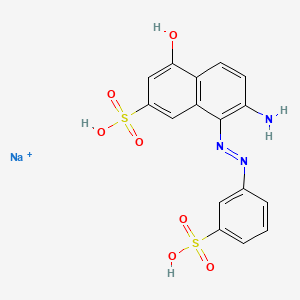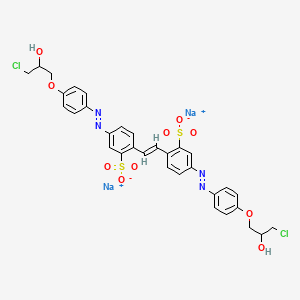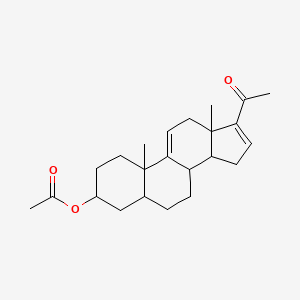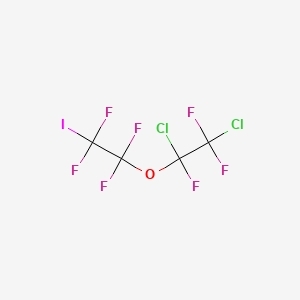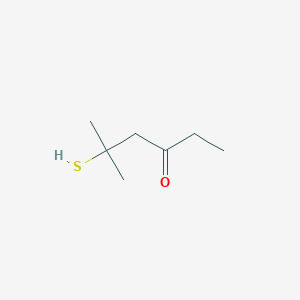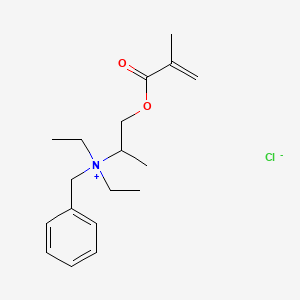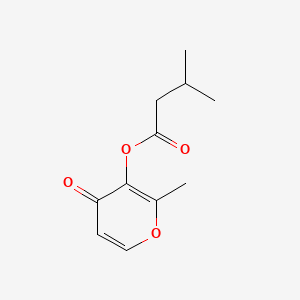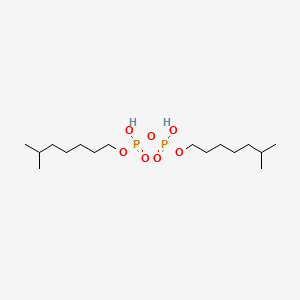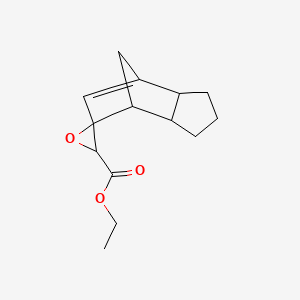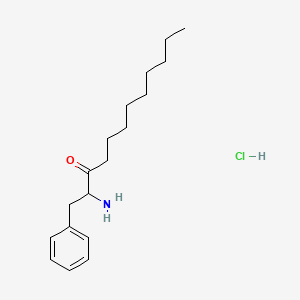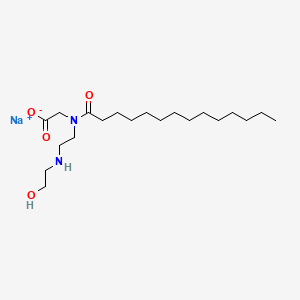
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate is a synthetic compound that belongs to the class of glycinates. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate typically involves the reaction of glycine with a long-chain fatty acid derivative. The process may include the following steps:
Esterification: The fatty acid is first esterified with an alcohol to form an ester.
Amidation: The ester is then reacted with an amine, such as 2-(2-hydroxyethylamino)ethylamine, under controlled conditions to form the amide.
Neutralization: The resulting amide is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.
化学反応の分析
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
作用機序
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.
類似化合物との比較
Similar Compounds
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Uniqueness
Compared to similar compounds, Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate offers unique properties such as enhanced stability and specific interactions with biological membranes. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
94087-03-3 |
|---|---|
分子式 |
C20H39N2NaO4 |
分子量 |
394.5 g/mol |
IUPAC名 |
sodium;2-[2-(2-hydroxyethylamino)ethyl-tetradecanoylamino]acetate |
InChI |
InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(18-20(25)26)16-14-21-15-17-23;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1 |
InChIキー |
KJGKTVJIUNIWDM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



